Cas no 2228775-34-4 (methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate)

Methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate is a chiral β-hydroxy ester compound featuring a cyclopropyl-substituted aromatic ring. Its structure combines a polar hydroxy group with an ester functionality, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals. The cyclopropyl group enhances steric and electronic properties, potentially improving metabolic stability in drug development. The β-hydroxy ester moiety allows for further derivatization, including reductions or cross-coupling reactions. This compound is valued for its balanced reactivity and potential as a building block in asymmetric synthesis. Proper handling under anhydrous conditions is recommended due to the sensitivity of the ester and hydroxy groups.
methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate structure
2228775-34-4 structure
Product Name:methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate
CAS No:2228775-34-4
MF:C13H16O3
MW:220.264344215393
CID:6429782
PubChem ID:165614187
Update Time:2025-06-11

methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate
    • 2228775-34-4
    • EN300-1736456
    • Inchi: 1S/C13H16O3/c1-16-13(15)8-12(14)11-4-2-3-10(7-11)9-5-6-9/h2-4,7,9,12,14H,5-6,8H2,1H3
    • InChI Key: HJDIACZABXKIQL-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)OC)C1=CC=CC(=C1)C1CC1

Computed Properties

  • Exact Mass: 220.109944368g/mol
  • Monoisotopic Mass: 220.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 46.5Ų

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Additional information on methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate

Comprehensive Overview of Methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate (CAS No. 2228775-34-4)

Methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate (CAS No. 2228775-34-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclopropylphenyl moiety linked to a hydroxypropanoate ester, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C13H16O3, and precise stereochemistry contribute to its potential applications in drug discovery and material science.

In recent years, the demand for cyclopropyl-containing compounds like methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate has surged, driven by their role in modulating metabolic pathways and enhancing drug bioavailability. Researchers are particularly interested in its hydroxypropanoate group, which can be further functionalized to create derivatives with improved pharmacokinetic properties. This aligns with current trends in green chemistry and sustainable synthesis, where efficiency and environmental impact are prioritized.

The compound's CAS No. 2228775-34-4 is frequently searched in academic databases and patent filings, reflecting its relevance in medicinal chemistry. Its structural similarity to prostaglandins and other signaling molecules has sparked investigations into its potential anti-inflammatory and antimicrobial effects. Additionally, its ester linkage offers stability under physiological conditions, a critical factor for prodrug development—a hot topic in precision medicine.

From a synthetic perspective, methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate is often prepared via asymmetric catalysis, a technique gaining traction for its ability to produce enantiomerically pure compounds. This method addresses the growing need for chiral intermediates in the pharmaceutical industry, where stereochemistry dictates therapeutic efficacy. Discussions on platforms like ResearchGate and PubMed highlight its utility in multi-step organic synthesis and catalysis optimization.

Beyond pharmaceuticals, this compound's cyclopropyl ring has implications in agrochemical innovation, particularly in designing pesticides with lower environmental persistence. Its hydrophilic-lipophilic balance (HLB) makes it a candidate for formulation additives, another area of industrial interest. As regulatory pressures push for safer chemicals, CAS No. 2228775-34-4 exemplifies how structural tweaks can enhance functionality while minimizing ecological risks.

In summary, methyl 3-(3-cyclopropylphenyl)-3-hydroxypropanoate represents a convergence of cutting-edge chemistry and applied science. Its dual role as a building block and bioactive scaffold ensures its place in ongoing research, from drug design to sustainable agriculture. As synthetic methodologies advance, this compound will likely remain a focal point for innovation, answering key questions in molecular optimization and process scalability.

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